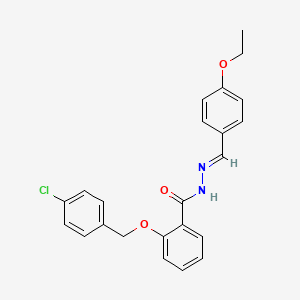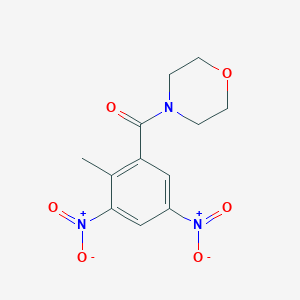
Hexitol, 1,5-anhydro-2,6-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexitol, 1,5-anhydro-2,6-dideoxy-, is a modified sugar molecule that has garnered interest in various scientific fields due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexitol, 1,5-anhydro-2,6-dideoxy-, typically involves the reaction of 3,4-di-O-acetyl-D-xylal with methyl magnesium bromide. This reaction produces 2,3-di-O-acetyl-1,5-anhydro-4,6-dideoxy-D-arabino-hexitol and 2,3-di-O-acetyl-1,5-anhydro-4,6-dideoxy-L-xylo-hexitol . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexitol, 1,5-anhydro-2,6-dideoxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include triphenylphosphine, dioxane, and aqueous acetic acid. The conditions often involve controlled temperatures and specific pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with triphenylphosphine and dioxane can produce a mixture of compounds, including 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol .
Wissenschaftliche Forschungsanwendungen
Hexitol, 1,5-anhydro-2,6-dideoxy-, has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which Hexitol, 1,5-anhydro-2,6-dideoxy-, exerts its effects involves its incorporation into nucleic acids. The phosphorylated 1,5-anhydrohexitol backbone allows for stable helical structures, which can hybridize with natural nucleic acids. This stability is crucial for its function as an antisense construct and in gene expression modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Altritol nucleic acid (ANA)
- 3′-fluorohexitol nucleic acid (FHNA)
- Cyclohexene nucleic acid (CeNA)
- 2′-fluoro cyclohexene nucleic acid (F-CeNA)
Uniqueness
Hexitol, 1,5-anhydro-2,6-dideoxy-, stands out due to its unique ability to form highly stable duplexes with RNA, making it superior to its analogs in certain applications. Its stability and resistance to nuclease degradation further enhance its potential for therapeutic and research applications .
Eigenschaften
CAS-Nummer |
53951-42-1 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-methyloxane-3,4-diol |
InChI |
InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
UXUFMKFUJJLWKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CCO1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)


![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)

![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)



![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
